molecular formula C6H11N3O8P2 B022944 Pyrophosphohistidine CAS No. 100764-00-9

Pyrophosphohistidine

Cat. No. B022944
M. Wt: 315.11 g/mol
InChI Key: BYJLVVUFWOYJOM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrophosphohistidine, also known as phosphohistidine pyrophosphate, is a phosphorylated histidine residue that plays a crucial role in various cellular processes. This molecule is formed by the condensation of two phosphate groups with a histidine residue, resulting in the formation of a pyrophosphate bond. Pyrophosphohistidine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis.

Mechanism Of Action

PyroPyrophosphohistidinedine functions as a phosphorylated histidine residue that can be used to regulate protein activity and function. It can act as a phosphate donor, transferring its phosphate group to other proteins, thereby regulating their activity. PyroPyrophosphohistidinedine can also interact with other proteins, leading to the activation or inhibition of their function.

Biochemical And Physiological Effects

PyroPyrophosphohistidinedine has been found to have several biochemical and physiological effects. It has been shown to regulate the activity of several enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. PyroPyrophosphohistidinedine has also been found to play a role in the regulation of ion channels and transporters, which are involved in the maintenance of cellular homeostasis. Additionally, pyroPyrophosphohistidinedine has been found to be involved in the regulation of gene expression, leading to changes in cellular function and behavior.

Advantages And Limitations For Lab Experiments

PyroPyrophosphohistidinedine is a valuable tool for scientific research, as it can be used to study cellular signaling pathways and protein function. However, there are some limitations to its use in lab experiments. PyroPyrophosphohistidinedine is a relatively unstable molecule and can be difficult to work with. Additionally, its synthesis can be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for the study of pyroPyrophosphohistidinedine. One area of research is the development of new methods for the synthesis of pyroPyrophosphohistidinedine, making it more accessible for scientific research. Another area of research is the identification of new cellular signaling pathways and protein targets that are regulated by pyroPyrophosphohistidinedine. Additionally, the study of pyroPyrophosphohistidinedine in disease states, such as cancer, could lead to the development of new therapies and treatments.

Synthesis Methods

The synthesis of pyroPyrophosphohistidinedine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with pyrophosphate, resulting in the formation of pyroPyrophosphohistidinedine. Enzymatic synthesis, on the other hand, involves the use of enzymes such as pyrophosphatase and histidine kinase to catalyze the formation of pyroPyrophosphohistidinedine.

Scientific Research Applications

PyroPyrophosphohistidinedine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. It has also been found to be involved in the regulation of protein activity and function. PyroPyrophosphohistidinedine is a critical molecule in the study of cellular signaling pathways and protein function, making it a valuable tool for scientific research.

properties

CAS RN

100764-00-9

Product Name

Pyrophosphohistidine

Molecular Formula

C6H11N3O8P2

Molecular Weight

315.11 g/mol

IUPAC Name

(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1

InChI Key

BYJLVVUFWOYJOM-YFKPBYRVSA-N

Isomeric SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N

SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N

Canonical SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N

Other CAS RN

100764-00-9

synonyms

pyrophosphohistidine

Origin of Product

United States

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